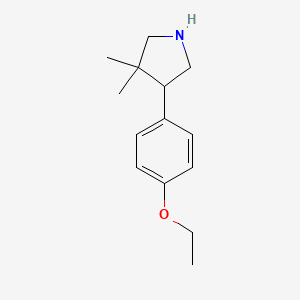
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol (CBP) is a relatively new molecule that has recently been studied for its potential applications in scientific research. CBP is a small molecule that has a unique cyclobutyl ring structure and a piperidin-2-ylmethyl substituent, which makes it a highly versatile compound. CBP has been studied for its ability to interact with various biological systems and has potential applications in a wide range of fields, including drug development, biochemistry, and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Fluorescent Properties
The synthesis of pyrazole derivatives, including structures related to 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol, has been explored to develop new fluorescent materials. One study demonstrated the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles and their oxidized forms, which show marked fluorescent abilities with large Stokes shifts, indicating potential applications in materials science for fluorescent markers or sensors (Odin et al., 2022).
Affinity for Histamine-3 Receptors
A novel series of compounds, including derivatives of the core structure 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine], were synthesized and evaluated for their affinity and selectivity against histamine-3 receptors (H3R), showcasing potential for therapeutic applications in treating disorders related to H3R (Dandu et al., 2012).
Development of Heterocyclic Amino Acids
Research has led to the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds are synthesized for use as achiral and chiral building blocks, indicating their utility in drug development and synthetic chemistry (Matulevičiūtė et al., 2021).
Antibacterial and Antitubercular Activities
Compounds incorporating the pyrazole motif have been synthesized and screened for their antibacterial, antitubercular, and antimalarial activities. These studies reveal the potential of such compounds in the development of new therapeutic agents targeting various infectious diseases (Kalaria et al., 2014).
Cancer Research
Synthetic efforts have also been directed at creating pyrazole derivatives with potential anticancer activities. For instance, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, highlighting the role of pyrazole-based compounds in the search for new anticancer therapies (Ananda et al., 2017).
properties
IUPAC Name |
5-cyclobutyl-2-(piperidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-13-8-12(10-4-3-5-10)15-16(13)9-11-6-1-2-7-14-11/h8,10-11,14-15H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCHRIYGJDNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)C=C(N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




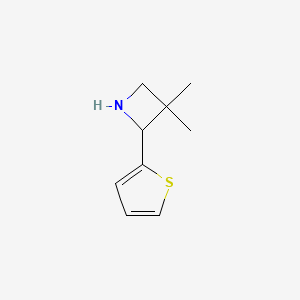
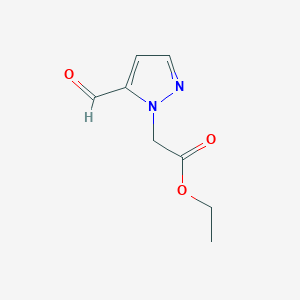
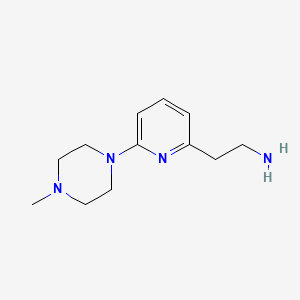

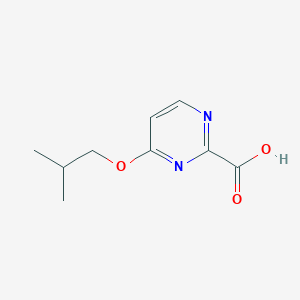
![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)






